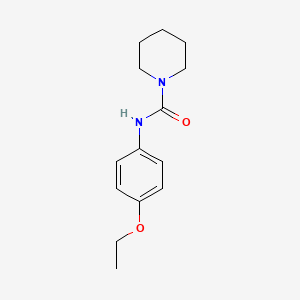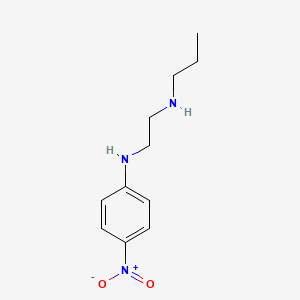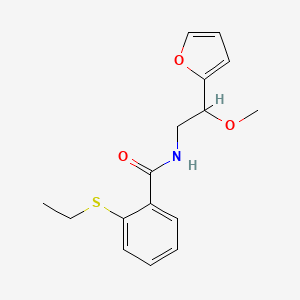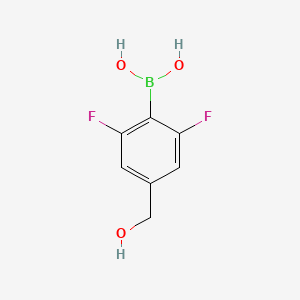![molecular formula C19H15N3O4 B2522269 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide CAS No. 1226487-93-9](/img/structure/B2522269.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzodioxole and an oxadiazole ring, which are common motifs in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the acrylamide linkage between the benzodioxole and the phenyl ring. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The benzodioxole and oxadiazole rings in the structure suggest that this compound may have interesting electronic properties. These heterocycles often contribute to the bioactivity of pharmaceuticals .Chemical Reactions Analysis
As an acrylamide, this compound could potentially undergo reactions at the double bond, such as addition reactions. The heterocycles may also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Applications De Recherche Scientifique
Formation and Detection
Acrylamide formation is a critical area of study, particularly its generation during the heat treatment of foods, a process known as the Maillard reaction. This reaction, occurring between amino acids (notably asparagine) and reducing sugars, leads to the formation of acrylamide, especially in carbohydrate-rich foods under high-temperature conditions (Friedman, 2003). Research efforts are geared towards understanding this mechanism to devise strategies for reducing acrylamide levels in food, thus minimizing potential health risks.
Detection methodologies for acrylamide in food products have evolved, emphasizing the need for rapid, sensitive, and specific techniques. Among these, biosensors have emerged as promising tools for their simplicity, portability, and efficiency in detecting acrylamide, showcasing advancements in nanomaterials and biomolecules that exhibit high affinity towards acrylamide (Hu, Xu, Fu, & Li, 2015).
Mitigation Strategies
Mitigating acrylamide's formation and its toxicity has become a pivotal focus of contemporary research. Various strategies have been explored, from altering cooking methods and temperatures to utilizing natural extracts and compounds that can interact with acrylamide precursors to prevent its formation. For instance, the application of asparaginase to hydrolyze asparagine, a precursor in acrylamide formation, has been investigated as a means to reduce its levels in food products (Friedman & Levin, 2008).
Another innovative approach involves the use of probiotics, specifically Lactobacillus strains, which have shown potential in reducing acrylamide content in food through mechanisms such as binding to acrylamide or converting asparagine into aspartic acid, thereby preventing acrylamide formation (Khorshidian et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAITILJFYGOB-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
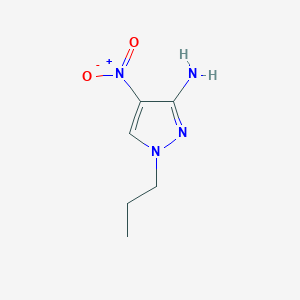
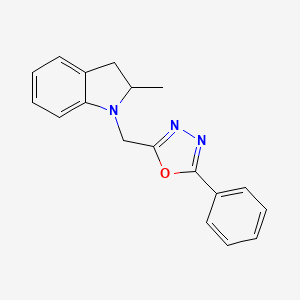
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)
![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
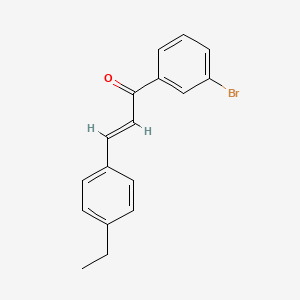
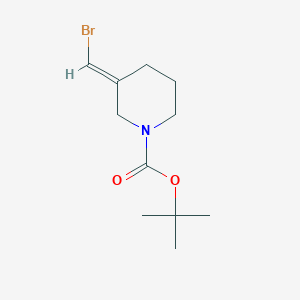
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
